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Compound of Interest

Compound Name: PurA protein

Cat. No.: B589552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the role of the Purine-

rich element binding protein A (PurA) in DNA unwinding. PurA is a versatile protein known for

its sequence-specific binding to purine-rich single-stranded DNA (ssDNA), playing crucial roles

in the regulation of DNA replication and transcription.[1][2][3][4][5] While its primary function is

recognized as a DNA and RNA binding protein, its potential helicase-like activity in unwinding

DNA duplexes remains an area of active investigation.[6] The following protocols are designed

to first characterize the DNA binding properties of PurA and then to assay its potential DNA

unwinding capabilities.

Data Presentation
Quantitative data from the described experimental protocols should be meticulously recorded

and organized. The following tables provide a structured format for presenting key findings,

facilitating comparison across different experimental conditions.

Table 1: PurA-DNA Binding Affinity (EMSA)
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DNA Substrate
(Sequence/Structur
e)

PurA
Concentration (nM)

Percent DNA
Bound (%)

Dissociation
Constant (Kd) (nM)

e.g., (GGN)n repeat

ssDNA

0, 10, 25, 50, 100,

250, 500

e.g., Control non-

specific ssDNA

0, 10, 25, 50, 100,

250, 500

e.g., Forked DNA

duplex

0, 10, 25, 50, 100,

250, 500

Table 2: PurA DNA Unwinding Activity (Fluorescence-Based Assay)

DNA Substrate
(Structure)

PurA
Concentration
(nM)

ATP
Concentration
(mM)

Initial
Unwinding
Rate (RFU/s)

Maximum
Unwinding (%)

e.g., Forked DNA

duplex
50 0

e.g., Forked DNA

duplex
50 1

e.g., Forked DNA

duplex
100 1

e.g., Blunt-ended

duplex
50 1

Experimental Protocols
Protocol 1: Recombinant PurA Expression and
Purification
A highly pure and active PurA protein is essential for reliable in vitro assays. This protocol

outlines a general procedure for the expression and purification of recombinant PurA from E.

coli.
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Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with a PurA expression vector (e.g.,

pET vector with a His-tag)

Luria-Bertani (LB) medium with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM

PMSF, 10% glycerol)

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol)

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol)

Ni-NTA affinity chromatography column

Dialysis tubing and Dialysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10%

glycerol)

SDS-PAGE analysis reagents

Procedure:

Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. The

next day, inoculate a larger volume of LB medium and grow at 37°C with shaking to an

OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1

mM and continue to grow for 3-4 hours at 30°C.

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis

Buffer and lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant

containing the soluble recombinant PurA.

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA

column. Wash the column extensively with Wash Buffer to remove non-specifically bound
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proteins. Elute the His-tagged PurA with Elution Buffer.

Dialysis: Dialyze the eluted fractions against Dialysis Buffer overnight at 4°C to remove

imidazole and allow the protein to refold properly.

Purity Analysis: Assess the purity of the purified PurA by SDS-PAGE. The protein should

appear as a single band at the expected molecular weight (approximately 35-40 kDa).[7]

Concentration Determination: Determine the protein concentration using a Bradford assay or

by measuring absorbance at 280 nm.

Storage: Aliquot the purified protein and store at -80°C.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
to Determine PurA-DNA Binding
EMSA is a fundamental technique to study the interaction between proteins and nucleic acids.

[8][9][10] This protocol is designed to qualitatively and quantitatively assess the binding of PurA

to specific DNA substrates.

Materials:

Purified recombinant PurA protein

DNA probes (single-stranded or double-stranded oligonucleotides, labeled with a fluorescent

dye or radioisotope)

Binding Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

Poly(dI-dC) (non-specific competitor DNA)

6x Loading Dye (without SDS)

Native polyacrylamide gel (e.g., 6% TBE gel)

0.5x TBE running buffer

Gel imaging system
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Procedure:

Probe Labeling: If using unlabeled oligonucleotides, label them at the 5' end with a

fluorescent dye (e.g., FAM, Cy3) or a radioisotope (e.g., ³²P).

Binding Reactions: Set up binding reactions in a total volume of 20 µL. In each tube,

combine Binding Buffer, a fixed amount of labeled DNA probe (e.g., 1 nM), and poly(dI-dC)

(e.g., 50 ng/µL).

Add increasing concentrations of purified PurA to the reaction tubes. Include a control

reaction with no PurA.

Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach

equilibrium.

Electrophoresis: Add 4 µL of 6x Loading Dye to each reaction. Load the samples onto a

native polyacrylamide gel that has been pre-run in 0.5x TBE buffer.

Run the gel at a constant voltage (e.g., 100-150 V) at 4°C.

Detection and Analysis: Visualize the DNA bands using an appropriate gel imaging system.

Free DNA will migrate faster, while PurA-DNA complexes will migrate slower, resulting in a

"shifted" band.

Quantification: Quantify the intensity of the free and bound DNA bands. Plot the percentage

of bound DNA as a function of PurA concentration to determine the dissociation constant

(Kd).

Protocol 3: Fluorescence-Based DNA Unwinding Assay
This continuous, real-time assay is used to measure the potential DNA unwinding (helicase)

activity of PurA.[11][12][13] The assay utilizes a forked DNA substrate with a fluorescent

reporter and a quencher on opposite strands. Unwinding of the duplex leads to an increase in

fluorescence.

Materials:

Purified recombinant PurA protein
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Fluorescently labeled forked DNA substrate (e.g., a partially double-stranded DNA with a 3'

or 5' ssDNA tail, with a fluorophore like FAM on one strand and a quencher like DABCYL on

the complementary strand in close proximity)

Helicase Assay Buffer (25 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

ATP solution (100 mM)

Single-stranded DNA trap (an oligonucleotide complementary to the fluorescently labeled

strand)

Fluorescence plate reader

Procedure:

Reaction Setup: In a 96-well plate, set up the reactions in a final volume of 100 µL. Add

Helicase Assay Buffer, the fluorescent DNA substrate (e.g., 10 nM), and the ssDNA trap

(e.g., 100 nM).

Add the desired concentration of PurA to the wells. Include a no-protein control.

Initiate Unwinding: Start the reaction by adding ATP to a final concentration of 1-5 mM.

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-

set to the appropriate excitation and emission wavelengths for the fluorophore.

Monitor the increase in fluorescence intensity over time at regular intervals (e.g., every 30

seconds) for a defined period (e.g., 30-60 minutes).

Data Analysis: Plot the fluorescence intensity as a function of time. The initial slope of the

curve represents the initial rate of DNA unwinding. Calculate the percentage of unwound

DNA by normalizing the final fluorescence to the fluorescence of a fully denatured substrate

control.
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Caption: Workflow for PurA-DNA binding analysis using EMSA.
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Caption: Workflow for fluorescence-based DNA unwinding assay.
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Caption: Hypothetical role of PurA in DNA unwinding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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